molecular formula C₁₁H₁₉NO₆ B1141860 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose CAS No. 50605-09-9

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose

Cat. No. B1141860
CAS RN: 50605-09-9
M. Wt: 261.27
InChI Key:
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Description

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is an important derivative of D-glucopyranose, modified to include acetamido and isopropylidene groups. Its structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of organic chemistry and glycoscience.

Synthesis Analysis

The synthesis of derivatives of 2-acetamido-2-deoxy-D-glucopyranose, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, utilizes glycosyl donors that favor the formation of specific glycosidic linkages. Methods involve the use of azido glycosyl halides for stereospecific synthesis and efficient strategies for converting D-mannose derivatives into the desired glucopyranose derivatives through various chemical reactions, including azidonitration and displacement reactions (Pavliak & Kováč, 1991).

Molecular Structure Analysis

High-resolution mass spectrometry and crystalline structure analysis have been employed to detail the molecular structure of 2-acetamido-2-deoxy-D-glucopyranose derivatives. These studies reveal the fragmentation pathways and conformational details of these molecules, providing insight into their chemical behavior and reactivity (Dougherty et al., 1973).

Chemical Reactions and Properties

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose and its derivatives undergo various chemical reactions, including glycosylation, phosphorylation, and nucleophilic displacement reactions. These reactions are critical for extending the molecule's utility in synthesizing complex glycoconjugates and exploring its interactions with biological molecules (Bundle & Jennings, 1974).

Physical Properties Analysis

The physical properties of 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, such as solubility, melting point, and crystal structure, are influenced by its functional groups and stereochemistry. These properties are essential for its application in chemical synthesis and for understanding its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different chemical agents, stability under various conditions, and its role as a precursor in the synthesis of glycosidic bonds, highlight its importance in organic synthesis and medicinal chemistry. The ability to modify its structure and introduce different functional groups makes it a versatile tool for constructing complex molecules.

For further detailed exploration and specific examples of synthesis methods, molecular analyses, and applications of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, the cited references provide comprehensive insights (Cai, Ling, & Bundle, 2009).

Scientific Research Applications

  • Synthesis and Adjuvant Activity in Bacterial Peptidoglycan Derivatives : A study by Merser, Sinaỹ, and Adam (1975) described the synthesis of bacterial peptidoglycan derivatives using 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose. They found that certain synthesized compounds exhibited adjuvant activity, highlighting potential applications in immunology and vaccine development (Merser, Sinaỹ, & Adam, 1975).

  • Development of Thio-Derivatives for Chemical Synthesis : Hasegawa, Kawai, Kasugai, and Kiso (1978) synthesized 2-acetamido-2-deoxy-5-thio-d-glucopyranose from a derivative of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, showcasing its utility in creating novel chemical entities for research and potential therapeutic applications (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

  • Use in O-Glycopeptide Synthesis : Jensen, Hansen, Venugopal, and Bárány (1996) explored the synthesis of 2-Acetamido-2-deoxy-β-d-glucopyranose O-Glycopeptides, demonstrating its significance in the study of nuclear and cytoplasmic proteins. This has implications for understanding protein functions and interactions (Jensen, Hansen, Venugopal, & Bárány, 1996).

  • Synthesis of Glycopeptides and Glycoconjugates : Pertel, Kakayan, and Seryi (2018) discussed the synthesis of glycopeptides and glycoconjugates using 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, a compound related to 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose. This research contributes to the development of new biomolecules for medical and biochemical applications (Pertel, Kakayan, & Seryi, 2018).

properties

IUPAC Name

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSNVBRWHNOPEI-WWGUJXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose

Citations

For This Compound
2
Citations
N Pravdić, B Danilov, HG Fletcher Jr - Carbohydrate Research, 1974 - Elsevier
Silver carbonate on Celite (the Fetizon reagent) was shown to be selective as an oxidizing agent, and convenient for the preparation of various aldonolactones. Whereas substituted …
Number of citations: 19 www.sciencedirect.com
P Calinaud, J Gelas - 1997 - books.google.com
The condensation of aldehydes and ketones with alcohols and polyols is one of the first reactions of the organic chemistry. Following the pioneering work by Wurtz [1](acetaldehyde and …
Number of citations: 28 books.google.com

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